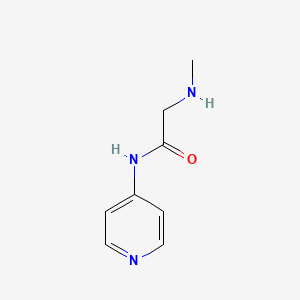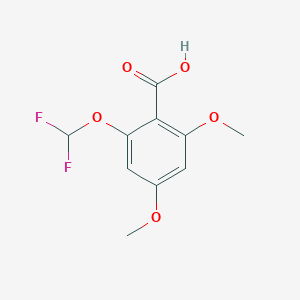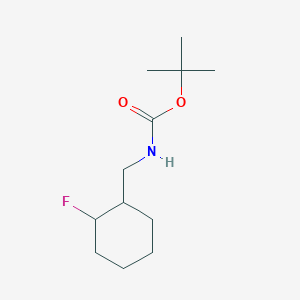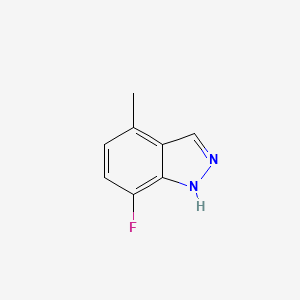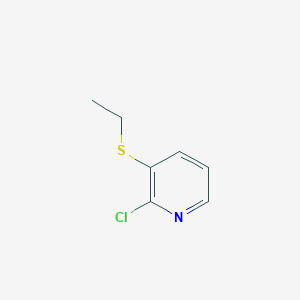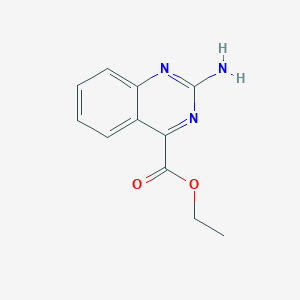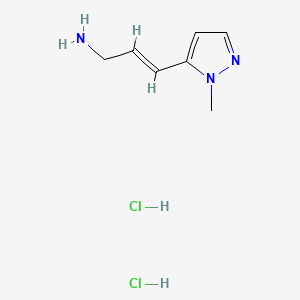![molecular formula C10H10ClF4N B15308438 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a unique structure with a trifluoromethyl group and a fluoro-substituted phenyl ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzylamine with azetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group, used in similar research applications.
2-Fluoro-4-(trifluoromethyl)pyridine: A compound with similar functional groups, used in the preparation of aminopyridines.
4-Fluoro-2-(trifluoromethyl)phenol: A related compound with similar chemical properties.
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride is unique due to its azetidine ring structure combined with the fluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H10ClF4N |
|---|---|
Poids moléculaire |
255.64 g/mol |
Nom IUPAC |
3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-7-1-2-8(6-4-15-5-6)9(3-7)10(12,13)14;/h1-3,6,15H,4-5H2;1H |
Clé InChI |
AGDQGOWICXSHFI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C=C(C=C2)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
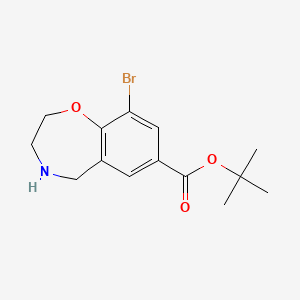
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
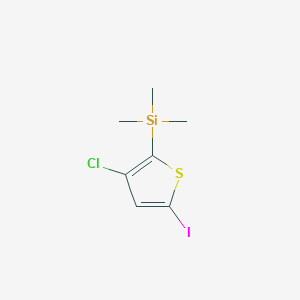

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)

